1-(对甲苯甲氧基)-3β-羟基-4β-苯基氮杂环丁烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

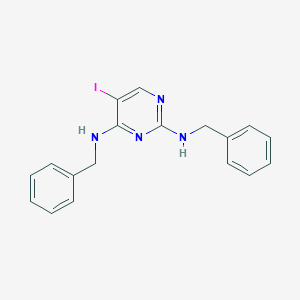

1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one is a compound of interest due to its structural characteristics and potential biological activities. It belongs to the β-lactam family, a crucial class of compounds in medicinal chemistry due to their application in antibiotic drug development.

Synthesis Analysis

The synthesis of related β-lactam compounds involves various strategies, including base-catalyzed ring transformations and stereoselective synthesis methods. For example, the synthesis of 4-[(2RS,3RS)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one demonstrates the structural complexity and the synthetic approaches used for β-lactam derivatives (Sápi et al., 1997).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography studies, plays a vital role in understanding the 3D conformation and the potential biological activity of these compounds. For instance, studies on 3-phenoxy-1,4-diarylazetidin-2-ones revealed the importance of the torsional angle between phenyl rings for antiproliferative activity (Greene et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving β-lactam compounds often include ring transformations, as seen with the base-catalyzed rearrangements. The structural prerequisites for such transformations have been defined, providing insights into the reactivity and stability of these molecules (Sápi et al., 1997).

Physical Properties Analysis

The physical properties of β-lactam compounds, including melting points, solubility, and crystalline structure, are crucial for their formulation and application in drug development. The crystal structure analysis provides detailed insights into the molecule's geometry and potential interaction mechanisms.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are essential for understanding the compound's behavior in biological systems. Studies on derivatives like 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones highlight the antimicrobial activity and structure-activity relationships (SAR) of these compounds (Halve et al., 2007).

科学研究应用

糖尿病与阿尔茨海默病的关系

研究探索了 2 型糖尿病 (T2DM) 与阿尔茨海默病 (AD) 之间的关系,表明 AD 可以被视为“3 型糖尿病”。T2DM 中常见的胰岛素抵抗通过与淀粉样蛋白-β和tau蛋白磷酸化相互作用而与 AD 的发展有关。这项研究突出了抗糖尿病药物在治疗 AD 中的潜力,表明可以探索像 1-(对甲苯甲氧基)-3β-羟基-4β-苯基氮杂环丁烷-2-酮这样的化合物在治疗应用中的交叉,如果它显示出类似的生物活性 (Xiaohua Li, Dalin Song, S. Leng, 2015).

DPP-4 抑制剂和糖尿病

二肽基肽酶-4 (DPP-4) 抑制剂通过增强胰高血糖素样肽激素(增加胰岛素产生)在管理 T2DM 中具有重要意义。这种机制强调了探索各种化合物以了解其潜在的 DPP-4 抑制活性的重要性,其中可能包括 1-(对甲苯甲氧基)-3β-羟基-4β-苯基氮杂环丁烷-2-酮 等新型化合物。对 DPP-4 抑制剂的研究已经导致了各种治疗剂的开发,表明新化合物有可能为这一领域做出贡献 (Roberto Costante, A. Stefanucci, S. Carradori, E. Novellino, A. Mollica, 2015).

查耳酮的抗糖尿病特性

查耳酮,类黄酮的前体,表现出广泛的生物活性,包括抗糖尿病作用。这表明可以探索结构类似物或衍生物,可能包括 1-(对甲苯甲氧基)-3β-羟基-4β-苯基氮杂环丁烷-2-酮,以获得类似的生物活性。查耳酮对 DPP-4、GLUT4 和 AMPK 等各种治疗靶点的调节突出了化学化合物在糖尿病管理中的复杂性和潜力 (Sónia Rocha, D. Ribeiro, E. Fernandes, M. Freitas, 2020).

DPP-4 抑制剂的药代动力学

了解 DPP-4 抑制剂的药代动力学可以深入了解糖尿病新治疗剂的开发。对各种 DPP-4 抑制剂的综述,包括它们的吸收、分布、代谢和消除,可以指导像 1-(对甲苯甲氧基)-3β-羟基-4β-苯基氮杂环丁烷-2-酮 这样的新化合物的研究和开发,特别是如果它对 DPP-4 表现出相似的抑制作用 (L. Golightly, Caitlin C. Drayna, M. Mcdermott, 2012).

作用机制

安全和危害

属性

IUPAC Name |

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHXQPVCMMHRO-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。